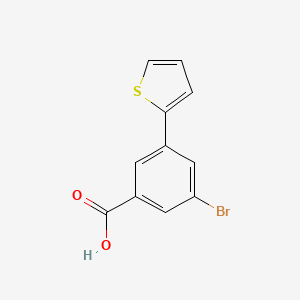

3-Bromo-5-thiophen-2-ylbenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7BrO2S |

|---|---|

Molecular Weight |

283.14 g/mol |

IUPAC Name |

3-bromo-5-thiophen-2-ylbenzoic acid |

InChI |

InChI=1S/C11H7BrO2S/c12-9-5-7(10-2-1-3-15-10)4-8(6-9)11(13)14/h1-6H,(H,13,14) |

InChI Key |

RMKNUKXSHMAUJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=CC(=C2)Br)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 5 Thiophen 2 Ylbenzoic Acid and Its Analogs

Retrosynthetic Analysis of the 3-Bromo-5-thiophen-2-ylbenzoic Acid Core Structure

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, the most strategic disconnection is the aryl-heteroaryl C-C bond between the C5 position of the benzoic acid ring and the C2 position of the thiophene (B33073) ring.

This disconnection points towards a cross-coupling reaction as the key synthetic step. This leads to two primary synthetic routes:

Route A: A Suzuki or Stille coupling between a 3,5-dihalogenated benzoic acid derivative and a 2-thienyl organometallic reagent (e.g., thiophene-2-boronic acid or 2-(tributylstannyl)thiophene).

Route B: A coupling reaction between a 3-bromo-5-(organometallic)benzoic acid derivative and 2-bromothiophene.

Route A is often preferred due to the commercial availability and stability of reagents like 3,5-dibromobenzoic acid and thiophene-2-boronic acid.

Directed Ortho Metalation (DoM) and Regioselective Functionalization Techniques

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org This technique uses a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. The resulting aryllithium species can then be trapped with an electrophile to introduce a new substituent.

The carboxylic acid group itself can act as a DMG, allowing for lithiation at the C6 position of a 3-substituted benzoic acid. organic-chemistry.orgrsc.org For instance, starting with 3-bromobenzoic acid, a DoM approach could be used to introduce a substituent at the C2 or C6 position. While direct thiophenation via DoM is challenging, this method is invaluable for creating highly substituted analogs. A sequence involving DoM to introduce a different functional group (e.g., a boronic ester) at an ortho position, followed by a cross-coupling reaction, provides a versatile route to complex derivatives that are otherwise difficult to access. bohrium.com

Halogenation and Transhalogenation Procedures on Aromatic and Heteroaromatic Systems

The introduction of a bromine atom onto the benzoic acid core is a critical step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution. The starting material for such a reaction would logically be 3-(thiophen-2-yl)benzoic acid. In this precursor, the carboxylic acid group is a deactivating, meta-directing group, while the thiophen-2-yl group is an activating, ortho,para-directing group. The electronic and steric influences of these two substituents guide the position of the incoming bromine electrophile. The bromine atom is directed to the 5-position, which is meta to the carboxyl group and ortho to the thiophene ring.

Direct bromination can be accomplished using various brominating agents. A common method involves treating the substrate with bromine in a suitable solvent. For example, the bromination of p-nitrotoluene, another substituted aromatic compound, is successfully carried out using bromine and iron powder as a catalyst at elevated temperatures. orgsyn.org A similar approach could be adapted for 3-(thiophen-2-yl)benzoic acid. Alternatively, N-Bromosuccinimide (NBS) in a solvent like carbon tetrachloride, often with a radical initiator like benzoyl peroxide, is another effective method for bromination, particularly for activated rings or benzylic positions. orgsyn.org The synthesis of 2,4,6-tribromobenzoic acid from m-aminobenzoic acid utilizes bromine vapor in the presence of hydrochloric acid, demonstrating a method for polyhalogenation. orgsyn.org

A solvent-and-catalyst-free approach using sonication has been explored for the bromination of benzoic acid, although its success was limited in the reported study, indicating the challenge of brominating a deactivated ring without a catalyst. ijisrt.com

Table 1: Comparison of Bromination Conditions for Aromatic Compounds

| Substrate | Brominating Agent | Catalyst/Conditions | Product | Reference |

| p-Nitrotoluene | Br₂ | Fe powder, 75-80°C | 2-Bromo-4-nitrotoluene | orgsyn.org |

| m-Aminobenzoic acid | Br₂ (vapor) | HCl, ice bath | 3-Amino-2,4,6-tribromobenzoic acid | orgsyn.org |

| 5,6-Dihydro-2H-pyran-2-one | Br₂ | Methylene chloride | 3-Bromo-5,6-dihydro-2H-pyran-2-one | orgsyn.org |

Transhalogenation, such as the Finkelstein reaction, represents a strategy to convert a bromo-substituted aryl compound into an iodo-substituted one. This can be advantageous as aryl iodides are often more reactive in subsequent cross-coupling reactions than aryl bromides. This substitution is typically achieved by reacting the aryl bromide with an iodide salt, like sodium iodide, in a suitable solvent.

Carboxylic Acid Functional Group Interconversions and Protecting Group Strategies

The presence of the carboxylic acid functional group requires strategic consideration during the synthesis, particularly for the key carbon-carbon bond-forming step, which is typically a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.comyoutube.com These reactions often employ a base, which can deprotonate the carboxylic acid. This may lead to issues with solubility and potentially interfere with the catalytic cycle.

To circumvent these issues, a common strategy is the use of a protecting group for the carboxylic acid. The acid is typically converted to an ester, such as a methyl or ethyl ester, prior to the coupling reaction. This functional group interconversion is a straightforward process, often achieved by refluxing the carboxylic acid in the corresponding alcohol with a catalytic amount of strong acid. After the successful cross-coupling, the carboxylic acid is regenerated by saponification—hydrolysis of the ester using a base like lithium hydroxide (B78521) or sodium hydroxide, followed by acidic workup. chemicalbook.com

Table 2: Common Protecting Groups for Carboxylic Acids in Cross-Coupling

| Protecting Group | Formation | Deprotection Conditions | Comments | Reference |

| Methyl/Ethyl Ester | R-COOH + MeOH/EtOH, H⁺ cat. | LiOH or NaOH, then H₃O⁺ | Robust, widely used, and cost-effective. | chemicalbook.com |

| Benzyl Ester | R-COOH + Benzyl alcohol | Hydrogenolysis (H₂, Pd/C) | Allows for mild, neutral deprotection. | |

| tert-Butyl Ester | R-COOH + Isobutylene, H⁺ cat. | Trifluoroacetic Acid (TFA) | Cleaved under acidic conditions, orthogonal to base-labile groups. |

More advanced, "protecting-group-free" methods are being developed that allow for the direct coupling of carboxylic acids. These often involve decarbonylative cross-coupling, where the carboxylic acid itself is converted into an aryl halide or pseudohalide equivalent in situ. nih.govrsc.orgresearchgate.net However, for the synthesis of this compound, where the carboxyl group is an integral part of the final molecule, this approach is not applicable. Instead, strategies that tolerate the free acid or employ temporary protection remain the most relevant.

Stereoselective Synthesis of Chiral Derivatives (If Applicable)

The parent molecule, this compound, is achiral and does not possess any stereogenic centers. However, chiral derivatives of this compound can be designed and synthesized, which is a common strategy in medicinal chemistry to explore interactions with chiral biological targets. Chirality can be introduced by attaching a substituent with a stereocenter to either the thiophene or the phenyl ring.

For instance, a chiral side chain could be appended to the thiophene ring. The synthesis of such analogs often involves either coupling with a chiral building block or creating a stereocenter through an asymmetric reaction. One approach is the asymmetric oxidation of a prochiral sulfide (B99878) to a chiral sulfoxide. Vanadium complexes of chiral Schiff base ligands have been shown to effectively catalyze the asymmetric oxidation of sulfides to sulfoxides with high enantioselectivity. researchgate.net

Another strategy involves the Suzuki cross-coupling of a boronic acid derivative of the main scaffold with a chiral aryl or alkyl halide. nih.gov The synthesis of chiral polythiophenes often begins with the preparation of chiral thiophene monomers. nih.govrsc.org For example, a chiral amino acid residue can be attached to a thiophene side chain. nih.gov Alternatively, an existing functional group can be converted to a chiral center. For example, reduction of a ketone substituent to a secondary alcohol using a chiral reducing agent like a CBS catalyst (Corey-Bakshi-Shibata) could produce a chiral benzylic alcohol derivative.

Optimization of Reaction Conditions and Yield for Scalable Synthesis

The scalable synthesis of this compound hinges on the efficiency of the C-C bond formation, most commonly the Suzuki-Miyaura reaction. The coupling partners would likely be an ester of 3,5-dibromobenzoic acid and thiophene-2-boronic acid (or vice versa). Optimization of this key step is crucial for maximizing yield, minimizing impurities, and ensuring economic viability on a larger scale.

Several parameters critically influence the outcome of the Suzuki reaction:

Catalyst and Ligand: While tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic catalyst, more active and stable catalysts, especially those with bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), are often used for challenging substrates. numberanalytics.com For large-scale synthesis, heterogeneous catalysts like palladium on carbon (Pd/C) are highly desirable as they can be easily removed by filtration, simplifying purification and reducing palladium contamination in the final product. acs.org

Base: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are commonly used. The base's strength and solubility can significantly impact the reaction rate and yield. researchgate.net

Solvent: The solvent system, often a mixture of an organic solvent (like toluene (B28343), dioxane, or dimethylformamide) and water, must be chosen to solubilize both the organic substrates and the inorganic base. researchgate.net

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners. Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. researchgate.net

Table 3: Optimization Parameters for Suzuki-Miyaura Cross-Coupling Reactions

| Parameter | Variation | Effect on Yield/Rate | Rationale | Reference |

| Catalyst | Pd(PPh₃)₄ vs. Pd/C | Pd/C allows for easier workup | Heterogeneous catalyst simplifies purification. | acs.org |

| Base | K₂CO₃ vs. Organic Base | K₂CO₃ often provides higher yields | Effective activation of the boronic acid. | researchgate.net |

| Solvent | Toluene/H₂O vs. DMF/H₂O | Can affect solubility and reaction rate | Choice depends on specific substrates and base. | researchgate.net |

| Temperature | Room Temp vs. 70°C | Higher temperature increases yield | Overcomes activation energy barrier. | researchgate.net |

By systematically optimizing these factors, a robust, high-yielding, and scalable process for the synthesis of this compound can be developed.

Exploration of Structure Activity Relationships Sar and Scaffold Modification

Design Principles for Modifying the 3-Bromo-5-thiophen-2-ylbenzoic Acid Scaffold

The design of derivatives based on the this compound scaffold is guided by established medicinal chemistry principles. The core structure presents several opportunities for modification to optimize interactions with biological targets. Key design principles include:

Vectorial Modification: The substituents on the aromatic rings can be modified to explore specific regions of a target's binding pocket. The bromine at the 3-position and the thiophene (B33073) at the 5-position provide distinct vectors for substitution.

Bioisosteric Replacement: The thiophene ring, bromine atom, and carboxylic acid can be replaced with other functional groups (bioisosteres) to improve potency, selectivity, or metabolic stability while retaining key binding interactions.

Conformational Constraint: The rotational freedom between the phenyl and thiophene rings can be restricted to lock the molecule into a bioactive conformation, potentially increasing affinity for the target.

Systematic Variation of the Bromine Substituent and its Electronic/Steric Effects

The bromine atom at the 3-position of the benzoic acid ring plays a significant role in the molecule's properties. Its systematic variation is a key strategy in SAR studies.

Electronic Effects: Bromine is an electron-withdrawing group via induction, which can influence the acidity of the carboxylic acid and the electron density of the phenyl ring. This can impact interactions with electron-rich or electron-poor regions of a binding site. Replacing bromine with other halogens (F, Cl, I) or with electron-donating groups (e.g., methyl) can systematically probe the importance of these electronic effects.

Steric Effects: The size of the bromine atom (van der Waals radius ~1.85 Å) can provide favorable steric interactions that contribute to binding affinity. It can also act as a "blocking group" to prevent metabolism at that position or to direct further chemical modifications to other parts of the scaffold. nih.gov In some contexts, exchanging a methyl group for a bromo substituent has been shown to be a viable strategy for exploring functional group compatibility and for creating reactive intermediates for further synthesis. nih.gov

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein backbone). This can be a crucial interaction for target affinity and selectivity.

The following table summarizes the potential impact of varying the bromo substituent:

| Substituent at 3-position | Electronic Effect | Steric Bulk | Potential for Halogen Bonding |

| -Br | Electron-withdrawing | Large | Yes |

| -Cl | Electron-withdrawing | Medium | Yes |

| -F | Electron-withdrawing | Small | Weak |

| -I | Electron-withdrawing | Very Large | Strong |

| -CH3 | Electron-donating | Medium | No |

| -H | Neutral | Small | No |

Modifications and Bioisosteric Replacements of the Thiophene Ring (e.g., phenyl, pyrazole (B372694), isoxazole)

The thiophene ring is a common pharmacophore and is considered a bioisostere of a phenyl ring. nih.gov Its replacement with other aromatic or heteroaromatic systems is a powerful tool for exploring SAR. The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor and influences the ring's electronic properties.

Phenyl Ring: Replacing the thiophene with a phenyl ring removes the sulfur heteroatom and its associated electronic and hydrogen-bonding capabilities. This can be useful to probe the importance of the sulfur atom for binding. Further substitution on the new phenyl ring can then explore the binding pocket in different directions.

Other Heterocycles: The use of other five-membered heterocycles like pyrazole or isoxazole (B147169) introduces different arrangements of heteroatoms, altering the hydrogen bond donor/acceptor patterns and the dipole moment of the ring system. This can lead to improved binding interactions or altered selectivity profiles. For instance, the bioisosteric replacement of benzene (B151609) rings with a thiophene ring has been shown to be well-tolerated in certain receptors. nih.gov

The table below outlines potential bioisosteric replacements for the thiophene ring:

| Ring System | Key Features | Potential Impact |

| Thiophene | Sulfur heteroatom, aromatic | H-bond acceptor, specific electronic profile |

| Phenyl | All carbon aromatic ring | Probes importance of the sulfur atom |

| Pyrazole | Two adjacent nitrogen atoms | H-bond donor and acceptor capabilities |

| Isoxazole | Adjacent nitrogen and oxygen | H-bond acceptor, different dipole moment |

| Furan (B31954) | Oxygen heteroatom | H-bond acceptor, different electronic properties |

Derivatization of the Carboxylic Acid Moiety (e.g., esters, amides, tetrazoles)

The carboxylic acid is a key functional group, often involved in critical hydrogen bonding interactions with a biological target. However, its acidic nature can lead to poor cell permeability and rapid metabolism. Derivatization of this group is a common strategy to improve pharmacokinetic properties.

Esters: Conversion to an ester masks the acidic proton, increasing lipophilicity and potentially improving cell membrane permeability. Esters can also act as prodrugs, which are converted back to the active carboxylic acid by esterase enzymes within the body.

Amides: Amides introduce a hydrogen bond donor (the N-H group) and maintain a hydrogen bond acceptor (the carbonyl oxygen). A wide variety of amines can be used to create a library of amides, allowing for extensive exploration of the surrounding binding pocket. nih.gov

Tetrazoles: The tetrazole ring is a well-established bioisostere of the carboxylic acid group. nih.gov It is a non-classical isostere that maintains an acidic proton but has a similar pKa and spatial distribution of charge to a carboxylic acid. Tetrazoles are often more metabolically stable and can have improved oral bioavailability.

The following table summarizes common derivatizations of the carboxylic acid:

| Derivative | Key Features | Potential Advantages |

| Ester | Masks acidic proton | Prodrug potential, increased lipophilicity |

| Primary Amide | H-bond donor and acceptor | Stable, explores binding pocket |

| Secondary Amide | H-bond donor and acceptor | Allows for larger substituents |

| Tetrazole | Acidic, metabolically stable | Bioisostere of carboxylic acid, improved pharmacokinetics |

Impact of Substituent Positionality on Molecular Recognition and Interactions

The relative positions of the bromine, thiophene, and carboxylic acid groups are critical for how the molecule presents itself to a biological target. Moving these substituents to different positions on the phenyl ring would create a library of constitutional isomers, each with a unique shape and electronic profile.

For example, moving the bromine from the 3-position to the 2- or 4-position would significantly alter the molecule's conformation and the vectors available for interaction. Similarly, shifting the thiophene ring would change the spatial relationship between the two aromatic systems. The use of a bromo-substituent as a blocking group at the C2-position of 3-substituted thiophenes allows for the regioselective introduction of aryl substituents at the C5-position. nih.gov This highlights the importance of substituent placement in directing chemical reactions and, by extension, in defining the final structure presented for molecular recognition.

Conformational Analysis and its Influence on Ligand-Target Binding

The this compound molecule is not planar. There is rotational freedom around the single bond connecting the phenyl and thiophene rings. The preferred conformation (the dihedral angle between the two rings) can be influenced by steric clashes between substituents and by interactions with the solvent or a binding pocket.

Understanding the low-energy conformations of the molecule is crucial for rational drug design. If a particular conformation is required for binding, the molecule can be modified to favor that conformation. This can be achieved by introducing bulky substituents that restrict rotation or by incorporating the two rings into a more rigid, fused ring system. Docking studies and crystallization of ligands with their target proteins can reveal the bioactive conformation and the key interactions, such as hydrogen bonds with specific amino acid residues, that are essential for activity. researchgate.net

Applications in Advanced Organic Synthesis Research

Utility of 3-Bromo-5-thiophen-2-ylbenzoic Acid as a Versatile Building Block

The utility of this compound stems from the differential reactivity of its functional groups. The carboxylic acid group readily participates in esterification and amidation reactions. The carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds. The thiophene (B33073) ring itself can undergo electrophilic substitution reactions, although this is less common in the context of this specific substituted benzoic acid. This multi-faceted reactivity allows for the selective modification of the molecule at different positions, making it a powerful tool for creating diverse molecular libraries.

Incorporation into Multi-Component Reactions (MCRs)

While specific examples of this compound in classic multi-component reactions like the Ugi or Passerini reactions are not extensively documented in readily available literature, its structure is highly amenable to such transformations. The carboxylic acid function is a standard component in these reactions. The bromine atom and the thiophene ring can be leveraged in post-MCR modifications. For instance, the product of an MCR involving the carboxylic acid could subsequently undergo a Suzuki coupling at the bromine position to introduce further complexity and build intricate molecular scaffolds in a highly convergent and efficient manner.

Synthesis of Complex Polycyclic and Heterocyclic Systems

The true synthetic power of this compound is most evident in its application toward the synthesis of complex polycyclic and heterocyclic systems. The combination of the benzoic acid and the bromo-substituted thiophene provides a perfect platform for intramolecular cyclization reactions. For example, after conversion of the carboxylic acid to a suitable functional group, such as an amide, an intramolecular Heck reaction could be envisioned to form a new heterocyclic ring fused to the thiophene or benzene (B151609) ring. Furthermore, sequential cross-coupling reactions at the bromine position can be employed to build up precursors for larger polycyclic aromatic systems.

Precursor for Advanced Polymer Synthesis

In the realm of materials science, this compound holds potential as a monomer for the synthesis of advanced polymers. The bromine atom and the carboxylic acid group (or a derivative thereof) can serve as reactive sites for polymerization reactions. For instance, through polycondensation or cross-coupling polymerization reactions, this monomer could be incorporated into conjugated polymers. The presence of the thiophene ring is particularly significant here, as polythiophenes are a well-known class of conducting polymers with applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The benzoic acid moiety could be used to attach side chains to modulate solubility and processing properties of the resulting polymer.

Investigative Studies in Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Chemical Probes based on the 3-Bromo-5-thiophen-2-ylbenzoic Acid Scaffold

The journey from a novel scaffold to a potential drug candidate often begins with the design and synthesis of chemical probes. These tools are essential for identifying and validating biological targets. The this compound scaffold offers several avenues for the creation of such probes. The carboxylic acid group provides a convenient handle for attaching reporter tags, such as fluorophores or biotin, which are crucial for visualizing and isolating target proteins. The bromine atom and the thiophene (B33073) ring can be systematically modified to explore the structure-activity relationship (SAR) and optimize binding affinity and selectivity.

The synthesis of derivatives based on this scaffold would likely involve standard organic chemistry reactions. For instance, the carboxylic acid could be converted to an amide or an ester to interact with different biological targets. The bromine atom could be replaced with other functional groups through cross-coupling reactions, allowing for the introduction of diverse chemical entities to probe the binding pocket of a target protein.

In Vitro Biochemical Evaluation of Derivative Activity (e.g., enzyme inhibition)

Once a library of derivatives based on the this compound scaffold is synthesized, the next critical step is to evaluate their biological activity. This is typically done through a battery of in vitro biochemical assays. For example, if the goal is to develop an enzyme inhibitor, the derivatives would be tested for their ability to block the activity of a specific enzyme.

The results of these assays are often presented in data tables that show the inhibitory concentration (IC50) or the dissociation constant (Kd) for each compound. This data is vital for understanding the SAR of the scaffold and for guiding the next round of chemical modifications.

Table 1: Hypothetical In Vitro Evaluation of this compound Derivatives Against a Target Enzyme

| Compound ID | R1 Group (at bromine position) | R2 Group (at carboxylic acid) | IC50 (µM) |

| 1 | Br | COOH | >100 |

| 2a | Phenyl | CONH-benzyl | 5.2 |

| 2b | 4-Fluorophenyl | CONH-benzyl | 2.1 |

| 3a | Phenyl | COOCH3 | 15.8 |

| 3b | 4-Fluorophenyl | COOCH3 | 8.4 |

This table presents hypothetical data for illustrative purposes.

Mechanistic Insights into Molecular Interactions (e.g., binding modes, covalent modification)

Understanding how a compound interacts with its biological target at the molecular level is crucial for rational drug design. Techniques such as X-ray crystallography and computational modeling can provide detailed insights into the binding mode of a ligand. For the this compound scaffold, these studies could reveal how the thiophene ring and the benzoic acid moiety interact with the amino acid residues in the binding site of the target protein.

The presence of a bromine atom also opens up the possibility of covalent modification of the target protein. While often considered a potential liability, targeted covalent inhibition can lead to drugs with prolonged duration of action and improved efficacy. Mechanistic studies would be necessary to confirm whether any derivatives of the scaffold act as covalent inhibitors and to identify the specific amino acid residue they modify.

Target Engagement Studies in Cellular Contexts (excluding clinical)

While in vitro assays provide valuable information about the activity of a compound against a purified protein, it is essential to confirm that the compound can engage its target in a more complex cellular environment. Cellular target engagement assays, such as the cellular thermal shift assay (CETSA) or photoaffinity labeling, can be used to demonstrate that a compound binds to its intended target within intact cells.

These studies are a critical bridge between biochemical activity and cellular function. They help to ensure that the observed biological effects of a compound are indeed due to its interaction with the target of interest and not due to off-target effects.

Lead Optimization Strategies Leveraging Scaffold Hopping and Bioisosterism

Once a promising lead compound based on the this compound scaffold is identified, the process of lead optimization begins. This involves fine-tuning the structure of the compound to improve its potency, selectivity, and pharmacokinetic properties. Two powerful strategies in lead optimization are scaffold hopping and bioisosterism.

Scaffold hopping involves replacing the core scaffold of a molecule with a structurally different one while retaining the key pharmacophoric features. This can lead to the discovery of new chemical series with improved properties. For example, the thiophene ring could be replaced with other five-membered heterocycles like furan (B31954) or pyrrole.

Bioisosterism, on the other hand, involves replacing a functional group with another group that has similar physical or chemical properties. This can be used to modulate the properties of a molecule in a more subtle way. For instance, the bromine atom could be replaced with a chlorine atom or a trifluoromethyl group to fine-tune the electronic properties and metabolic stability of the compound.

Exploration of New Biological Targets through Chemical Library Screening

The this compound scaffold may have the potential to interact with a variety of biological targets beyond the one it was initially designed for. Screening a library of derivatives against a panel of different proteins can lead to the discovery of new and unexpected biological activities. This approach, known as chemical library screening or chemical genetics, can be a powerful tool for identifying new drug targets and for repurposing existing compounds for new therapeutic indications.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand to a protein's active site.

Another significant application of molecular docking was in the design of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) , a therapeutic target for cancer immunotherapy. Docking simulations of 3-Bromo-5-thiophen-2-ylbenzoic acid derivatives into the IDO1 active site showed that the carboxylate group interacts with Arg343 and Ser167 , while the thiophene (B33073) and bromo-phenyl moieties occupy a hydrophobic pocket, forming interactions with residues such as Phe163 , Phe226 , and Leu234 . These simulations provided a structural basis for the observed inhibitory activity and guided the synthesis of more potent analogs.

The following table summarizes the key interactions observed in molecular docking studies of this compound with different protein targets.

| Target Protein | Key Interacting Residues | Type of Interaction |

| Plasmodium falciparum LDH | Arg169, His193, Ile240, Ala235, Val232 | Hydrogen Bonding, Hydrophobic |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Arg343, Ser167, Phe163, Phe226, Leu234 | Hydrogen Bonding, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.

For this compound and its analogs, QSAR studies have been employed to develop predictive models for their inhibitory activities against various targets. In a study on IDO1 inhibitors, a 3D-QSAR model was developed using the comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) methods. The model revealed that the electrostatic and steric fields are the most important factors determining the inhibitory activity. The CoMFA and CoMSIA contour maps showed that bulky, electropositive substituents at certain positions of the phenyl ring and electronegative substituents on the thiophene ring are favorable for activity. This information is invaluable for the rational design of novel IDO1 inhibitors with enhanced potency.

Similarly, a QSAR study on a series of Plasmodium falciparum LDH inhibitors based on the this compound scaffold highlighted the importance of descriptors such as molecular weight, logP, and specific electronic parameters in determining the antimalarial activity. The developed model demonstrated good predictive power and was used to screen a virtual library of compounds, leading to the identification of several new potential hits.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for new compounds with the desired activity, a process known as virtual screening.

A pharmacophore model for IDO1 inhibitors was generated based on the crystal structure of the enzyme in complex with a known inhibitor. The model consisted of key features such as a hydrogen bond acceptor (corresponding to the carboxylate group), a hydrogen bond donor, and two aromatic/hydrophobic regions. This model was then used to screen a database of commercially available compounds, which led to the identification of this compound as a potential hit. Subsequent biological evaluation confirmed its inhibitory activity against IDO1.

In another application, a ligand-based pharmacophore model was developed from a set of known Plasmodium falciparum LDH inhibitors. This model, which included features like a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring, was employed in a virtual screening campaign. The screening identified several novel scaffolds, including derivatives of this compound, which were then synthesized and tested, yielding new antimalarial leads.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are computational methods that simulate the movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes of a molecule and the stability of a ligand-protein complex.

MD simulations have been used to study the binding of this compound to its target proteins in greater detail. For the Plasmodium falciparum LDH-inhibitor complex, MD simulations revealed that the key hydrogen bonds formed by the carboxylate group are stable throughout the simulation time. The simulations also showed that the thiophene and phenyl rings of the inhibitor remain well-accommodated within the hydrophobic pocket of the active site, with minimal fluctuations. This stability is a key determinant of the inhibitor's potency.

In the case of IDO1, MD simulations were performed to assess the stability of the complex with this compound and to understand the role of water molecules in the active site. The simulations indicated that a conserved water molecule mediates a hydrogen bond network between the inhibitor and the protein, further stabilizing the complex. The insights gained from these simulations are crucial for designing inhibitors with improved binding affinities and residence times.

Prediction of ADME-Related Properties (excluding in vivo or clinical interpretations)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical aspect of the drug discovery process. In silico tools are widely used to predict these properties at an early stage, helping to identify compounds with favorable pharmacokinetic profiles.

For this compound, various computational models have been used to predict its ADME-related properties. These predictions are based on the molecule's physicochemical properties, such as its molecular weight, logP (a measure of lipophilicity), polar surface area (PSA), and number of hydrogen bond donors and acceptors.

The following table summarizes the predicted ADME-related properties of this compound based on commonly used computational models.

| Property | Predicted Value | Significance |

| Molecular Weight | 285.12 g/mol | Within the range for good oral bioavailability (Lipinski's rule of five) |

| logP | 3.5-4.0 | Indicates moderate lipophilicity, which can influence absorption and distribution |

| Polar Surface Area (PSA) | 67.9 Ų | Suggests good potential for cell membrane permeability |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule of five |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule of five |

| Rotatable Bonds | 2 | Indicates low conformational flexibility, which can be favorable for binding |

These predicted properties suggest that this compound has a reasonable in silico ADME profile, making it a promising starting point for further optimization.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Bromo-5-thiophen-2-ylbenzoic acid, ¹H and ¹³C NMR would provide definitive information about the number and connectivity of atoms.

In the ¹H NMR spectrum , the protons on the benzoic acid and thiophene (B33073) rings would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The specific chemical shifts would be influenced by the electronic effects of the bromine, carboxylic acid, and thiophene substituents. The protons on the thiophene ring are expected to show characteristic coupling constants. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (often >10 ppm), which could be confirmed by a D₂O exchange experiment.

The ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 165-175 ppm. nih.gov The carbon atoms attached to the bromine and the thiophene ring would also have characteristic chemical shifts. Due to the symmetry in monosubstituted benzene (B151609) rings, certain carbon atoms in the benzoic acid moiety would be chemically equivalent. nih.gov

Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would show correlations between coupled protons, helping to assign the protons on the aromatic rings. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid H | >10 (broad singlet) | - |

| Carboxylic Acid C | - | ~167 |

| Benzoic Acid Ring Protons | 7.5 - 8.2 (multiplets) | - |

| Benzoic Acid Ring Carbons | - | 125 - 140 |

| Thiophene Ring Protons | 7.0 - 7.8 (multiplets) | - |

| Thiophene Ring Carbons | - | 120 - 145 |

Note: These are predicted values based on the analysis of similar compounds and are subject to variation based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₁H₇BrO₂S), HRMS would provide an exact mass measurement, which can be used to confirm the molecular formula. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.

Electron ionization (EI) mass spectrometry of related brominated aromatic compounds often shows fragmentation patterns involving the loss of the bromine atom and the carboxyl group. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of this compound would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ would be indicative of the C=O stretching of the carboxylic acid. researchgate.net Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is typically found in the 600-800 cm⁻¹ range. uomphysics.netresearchgate.net

Raman spectroscopy would also be valuable for identifying the functional groups. Aromatic ring vibrations often give rise to strong Raman signals. The C-Br stretching vibration would also be observable in the low-frequency region of the Raman spectrum.

Table 2: Expected IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C=O Stretch (Carboxylic Acid) | ~1700 (strong) | Moderate |

| Aromatic C-H Stretch | >3000 (moderate) | Strong |

| Aromatic C=C Stretch | 1400-1600 (strong) | Strong |

| C-S Stretch (Thiophene) | 600-800 (moderate) | Moderate |

| C-Br Stretch | <600 (moderate) | Strong |

Note: These are expected frequency ranges and can vary based on the specific molecular environment and physical state of the sample.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For instance, studies on similar 3,5-disubstituted aromatic compounds have revealed details about the torsion angles between the aromatic rings. researchgate.net In the case of this compound, X-ray crystallography would elucidate the relative orientation of the benzoic acid and thiophene rings, which is crucial for understanding its packing in the crystal lattice and potential intermolecular interactions such as hydrogen bonding involving the carboxylic acid group.

Chiroptical Techniques for Stereochemical Assignment (If Applicable)

Chiroptical techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are essential for the stereochemical assignment of chiral molecules. While this compound itself is not chiral, the introduction of a chiral center, for example, by derivatizing the carboxylic acid with a chiral alcohol, would result in a chiral molecule.

The study of chiral polythiophenes and other thiophene-containing chiral molecules has demonstrated that these systems can exhibit significant chiroptical properties. nih.gov The ECD spectrum of a chiral derivative of this compound would show characteristic positive or negative bands corresponding to the electronic transitions of the chromophoric system, allowing for the determination of its absolute configuration, often with the aid of computational predictions. uomphysics.net

Future Research Directions and Emerging Opportunities

Integration into Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-based drug discovery (FBDD) is a powerful strategy in medicinal chemistry that identifies low-molecular-weight ligands (fragments) that bind to biological targets. These initial hits are then optimized and grown into more potent, drug-like molecules. The physicochemical properties of 3-Bromo-5-thiophen-2-ylbenzoic acid make it an intriguing candidate for FBDD campaigns.

The compound possesses key functional groups—a carboxylic acid for hydrogen bonding, a thiophene (B33073) ring for aromatic and potential sulfur-arene interactions, and a bromine atom for halogen bonding—that can engage with various protein active sites. In FBDD, fragments are typically screened for their ability to bind to a target protein, often using biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. For instance, FBDD has been successfully employed to generate potent inhibitors for challenging targets like the ERK1/2 kinases, where fragment screening led to the development of orally bioavailable drug candidates. nih.gov

Future research could involve screening this compound against a library of pharmaceutically relevant targets. Its thiophene and benzoic acid components are common motifs in known drugs, suggesting a favorable starting point for interaction. The bromine atom offers a vector for synthetic elaboration, allowing for the systematic growth of the fragment into adjacent pockets of a protein's binding site, a common strategy in FBDD to enhance potency and selectivity. nih.gov

Table 1: Potential Biophysical Techniques for FBDD Screening

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| X-ray Crystallography | High-resolution 3D structure of the fragment bound to the target protein. | Would reveal specific atomic interactions, including potential halogen bonding from the bromine atom. |

| Nuclear Magnetic Resonance (NMR) | Detects binding and can provide information on the binding site and affinity. | Useful for detecting weak binding events characteristic of fragments. |

| Surface Plasmon Resonance (SPR) | Measures binding kinetics (on- and off-rates) and affinity. | Provides quantitative data on the binding interaction. |

Development of Covalent Inhibitors and Activity-Based Probes

The reactivity of the this compound scaffold could be harnessed for the development of targeted covalent inhibitors (TCIs) and activity-based probes (ABPs). Covalent inhibitors form a permanent bond with their target protein, often leading to enhanced potency and prolonged duration of action. nih.gov ABPs are valuable tools for monitoring the activity of enzymes in complex biological systems. nih.govstanford.edu

The bromine atom on the aromatic ring could potentially be exploited as a reactive handle. While aryl bromides are generally less reactive than other halides, their reactivity can be modulated by the electronic environment or through metabolic activation. Future work could explore the transformation of the bromo group into a more reactive "warhead" suitable for covalent targeting of specific amino acid residues, such as cysteine or lysine, within a protein's active site. nih.gov

Furthermore, the scaffold could be elaborated to create ABPs. These probes typically contain a reactive group to form a covalent bond with the enzyme's active site, a recognition element for specific binding, and a reporter tag (e.g., a fluorophore or biotin) for detection. stanford.edunih.gov The this compound could serve as the core recognition element, with the addition of a suitable reactive group and a reporter tag. Such probes would be invaluable for studying the activity of enzymes in their native cellular environment. nih.govstanford.edu

Application in Supramolecular Assemblies and Material Science

While specific research on the application of this compound in material science is nascent, its structural features suggest significant potential. The carboxylic acid group is a classic hydrogen-bonding motif, capable of forming predictable supramolecular synthons. The thiophene ring can participate in π-π stacking interactions, and the bromine atom can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its utility in crystal engineering and the design of functional materials.

The combination of these functionalities could be exploited to construct well-defined supramolecular assemblies, such as liquid crystals, gels, or metal-organic frameworks (MOFs). For instance, the bifunctional nature of similar molecules, with a carboxylic acid and another reactive group, has been utilized in the synthesis of MOFs. The directional nature of both hydrogen and halogen bonds could be leveraged to control the dimensionality and topology of the resulting networks.

Future investigations could explore the self-assembly behavior of this compound and its derivatives in various solvents and in the solid state. The resulting materials could exhibit interesting photophysical or electronic properties, stemming from the conjugated thiophene system, with potential applications in sensors, organic electronics, or catalysis.

Green Chemistry Approaches to Synthesis and Derivatization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research should focus on developing more sustainable synthetic routes to this compound and its derivatives. Traditional multi-step syntheses often involve hazardous reagents, stoichiometric waste, and energy-intensive purification methods.

Green chemistry approaches that could be explored include:

Solvent-Free Reactions: Performing reactions in the absence of a solvent can significantly reduce waste. Techniques like sonication have been successfully used for the synthesis of related compounds like 3-bromobenzoic acid in a solvent- and catalyst-free manner. ijisrt.com

Mechanochemistry: The use of mechanical force (e.g., grinding or ball-milling) to drive chemical reactions is another solvent-free approach that can lead to higher yields and reduced reaction times. researchgate.net

Catalytic C-H Activation: Direct C-H functionalization of the thiophene or benzene (B151609) ring would be a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Traditional Synthesis | Well-established procedures. | Often requires harsh reagents, produces significant waste. |

| Sonication | Energy efficient, can be performed at room temperature, often solvent-free. ijisrt.com | May not be suitable for all reaction types. |

| Mechanochemistry | Solvent-free, can lead to novel reactivity, high yields. researchgate.net | Scalability can be a challenge. |

Exploration of Photo- and Electro-Chemical Reactivity of the Scaffold

The conjugated system of the thiophene and benzene rings in this compound suggests that it may possess interesting photochemical and electrochemical properties. The thiophene moiety is known to be photo- and electro-active, and these properties are often exploited in the design of organic electronic materials.

Future research could investigate the photophysical properties of the compound, such as its absorption and emission spectra, and its quantum yield of fluorescence. The effect of the bromo and carboxyl substituents on these properties would be of fundamental interest. The formyl group on a thiophene ring, for example, can be oxidized or reduced, indicating the potential for redox chemistry in related structures.

Electrochemical studies, such as cyclic voltammetry, could be used to determine the oxidation and reduction potentials of the molecule. This information would be crucial for assessing its suitability for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a redox-active component in sensors or molecular switches. The bromine atom could also be a site for electrochemical modification, potentially allowing for the electro-polymerization of the molecule to form conductive films.

Q & A

Basic Research Question

NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. The thiophene protons (δ 6.8–7.5 ppm) and bromine’s deshielding effect on adjacent carbons are diagnostic .

FT-IR : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹) validate functional groups.

LC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₇BrO₂S) and detects halogen isotopic patterns .

What strategies can mitigate competing side reactions during Suzuki-Miyaura cross-coupling of this compound with aryl boronic acids?

Advanced Research Question

- Catalyst Selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ in THF/ethanol mixtures (3:1 v/v) at 80°C minimizes protodeboronation .

- Base Optimization : Potassium carbonate balances solubility and reactivity; NaOH may hydrolyze ester-protected carboxylic acids.

- Protecting Groups : Methyl ester protection of the carboxylic acid prevents coordination to Pd, avoiding catalyst poisoning .

- Microwave-Assisted Synthesis : Short reaction times (10–30 min) reduce aryl-aryl homocoupling byproducts .

How does the electron-withdrawing effect of substituents on the benzoic acid ring influence the compound’s reactivity in nucleophilic aromatic substitution?

Advanced Research Question

The bromine and thiophene groups are meta-directing, deactivating the ring. However, the carboxylic acid’s electron-withdrawing nature enhances electrophilicity at the para position, facilitating substitution. Computational studies (DFT) show that the LUMO localization at C-5 (relative to Br at C-3) dictates regioselectivity in amination or cyanation reactions. Kinetic studies under varying pH (e.g., acidic vs. basic conditions) reveal protonation of the carboxylate modulates electrophilicity .

What are the critical considerations for optimizing recrystallization protocols to achieve high-purity this compound?

Basic Research Question

- Solvent Selection : Ethanol/water mixtures (70:30) exploit temperature-dependent solubility. The compound’s low solubility in cold water aids crystallization .

- Gradient Cooling : Slow cooling (1–2°C/min) from reflux prevents oiling out.

- Additives : Trace acetic acid (1–2%) protonates the carboxylate, improving crystal lattice formation .

What are the limitations of using traditional bromination methods versus flow chemistry approaches for synthesizing halogenated benzoic acid derivatives?

Advanced Research Question

- Traditional Bromination : Limited by scalability, solvent toxicity (e.g., CCl₄), and over-bromination side reactions. Stoichiometric Br₂ requires careful quenching to avoid HBr-induced decomposition .

- Flow Chemistry : Enables precise control of residence time and photochemical activation (e.g., UV lamps), reducing byproducts. However, clogging risks from insoluble intermediates (e.g., FeBr₃ complexes) necessitate inline filtration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.